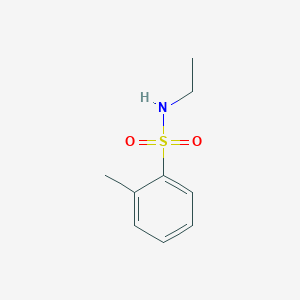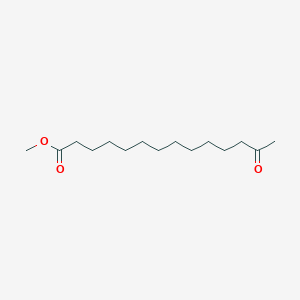
Methyl 13-oxotetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 13-oxotetradecanoate, also known as Methyl 13-oxomyristate, is a fatty acid methyl ester that has been the subject of scientific research due to its potential applications in various fields, including the pharmaceutical and cosmetic industries.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 13-oxotetradecanoate and related compounds have been the subject of various synthesis studies. Notably, Tai et al. (1980) developed a method for preparing optically pure 3-hydroxytetradecanoic acid, highlighting the importance of enantioselective synthesis in this domain (Tai et al., 1980). Similarly, the asymmetric synthesis of monohydroxy tetradecanoic acids and their methyl esters was explored by Hasdemir and Yusufoglu (2004), emphasizing the significance of achieving high enantiomeric purity in these compounds (Hasdemir & Yusufoglu, 2004).
Labeling and Analytical Applications
In the field of lipid research, Sparrow et al. (1983) described the synthesis of tetradecanoic acid enriched with carbon-13 at specific positions, showcasing the utility of isotopic labeling in biochemical studies (Sparrow et al., 1983). Wu Bin-xiu (2008) conducted research on the dissolution of 13-methyl-tetradecanoic acid in capsules, illustrating the application of these compounds in pharmaceutical analysis (Wu Bin-xiu, 2008).
Biological and Medical Research
Methyl 13-oxotetradecanoate has also found applications in biological research. Bryant et al. (1991) investigated the incorporation of 12-methoxydodecanoate into HIV-1 gag polyprotein precursor, highlighting the potential of such compounds in antiviral research (Bryant et al., 1991). Klein et al. (1980) used 13-methyltetradecanoic acid as an indicator of adipose tissue turnover, demonstrating its utility in metabolic studies (Klein et al., 1980).
Industrial Applications
In the context of industrial chemistry, the enantioselective synthesis of Orlistat, a pharmaceutical agent, using methyl 3-oxotetradecanoate was described by Birk et al. (2006), underscoring the relevance of these compounds in large-scale production processes (Birk et al., 2006).
Propriétés
Numéro CAS |
18993-10-7 |
|---|---|
Nom du produit |
Methyl 13-oxotetradecanoate |
Formule moléculaire |
C15H28O3 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
methyl 13-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18-2/h3-13H2,1-2H3 |
Clé InChI |
RPMDDORIKABZOA-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCCC(=O)OC |
SMILES canonique |
CC(=O)CCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



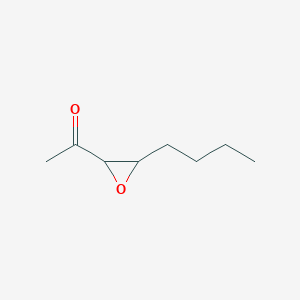
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)
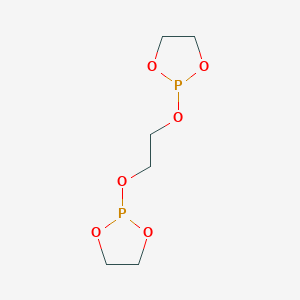
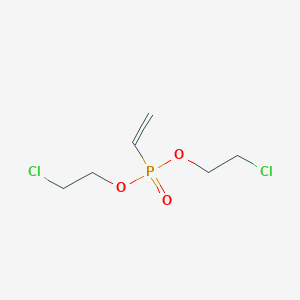
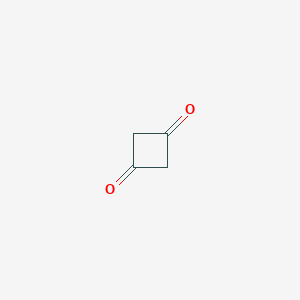
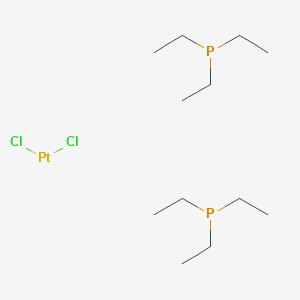
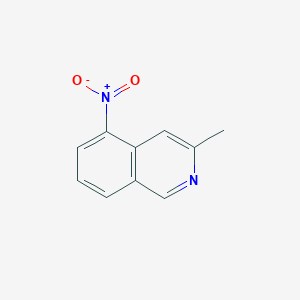
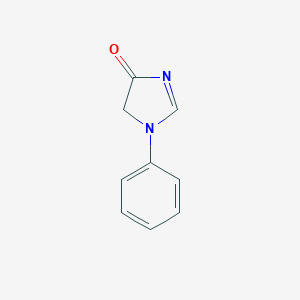
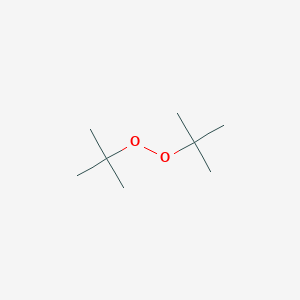
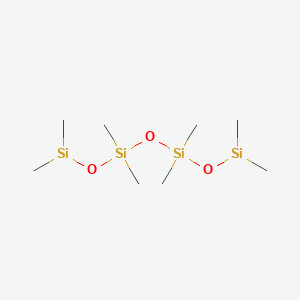
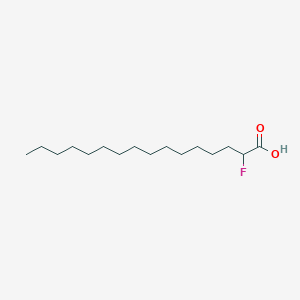
![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
